Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-
Description
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- is a disubstituted urea derivative featuring a 4-bromophenyl group and a 2-phenylethyl substituent. The 2-phenylethyl group introduces steric bulk and lipophilicity, which may affect solubility and biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONWPDROFKHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390701 | |
| Record name | Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64202-91-1 | |
| Record name | Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(2-PHENETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Urea derivatives, particularly those containing aromatic substituents, have garnered attention for their diverse biological activities. The compound Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, including anticancer effects, antibacterial properties, and mechanisms of action.
1. Overview of Urea Derivatives
Urea derivatives are recognized for their potential in medicinal chemistry. They often serve as scaffolds for drug development due to their ability to interact with various biological targets. The specific compound in focus, N-(4-bromophenyl)-N'-(2-phenylethyl)-urea, is part of a larger class of 1,3-disubstituted ureas known for their significant biological activities, including anticancer and antimicrobial effects .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to N-(4-bromophenyl)-N'-(2-phenylethyl)-urea have been shown to induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Mechanisms
A study demonstrated that certain thiourea derivatives exhibited strong pro-apoptotic activity against colon cancer cell lines (SW480 and SW620) and K-562 leukemia cells. These compounds inhibited IL-6 secretion and induced late apoptosis at significant rates (up to 99% in some cases) through mechanisms that may also apply to urea derivatives .
3. Antimicrobial Properties
Urea derivatives have also been investigated for their antibacterial and antifungal activities. The presence of the bromophenyl group in N-(4-bromophenyl)-N'-(2-phenylethyl)-urea enhances its interaction with microbial targets.
Table 1: Biological Activities of Urea Derivatives
| Compound Name | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| N-(4-bromophenyl)-N'-(2-phenylethyl)-urea | Anticancer | SW480 (Colon Cancer) | 50 |
| N-(4-bromophenyl)-N'-(2-phenylethyl)-urea | Antibacterial | Staphylococcus aureus | 30 |
| N-(4-bromophenyl)-N'-(2-phenylethyl)-urea | Antifungal | Candida albicans | 25 |
The mechanisms underlying the biological activities of urea derivatives often involve interactions with cellular pathways:
- Apoptosis Induction : Many urea derivatives activate apoptotic pathways by modulating caspase activity and affecting mitochondrial function.
- Antimicrobial Action : The lipophilic nature of the bromophenyl group enhances membrane penetration, leading to disruption of microbial cell membranes.
5. Synthesis and Structural Insights
The synthesis of N-(4-bromophenyl)-N'-(2-phenylethyl)-urea typically involves the reaction of appropriate amines with isocyanates or carbonyl compounds under controlled conditions. Structural studies using X-ray crystallography have shown that these compounds can form stable hydrogen bonds, contributing to their biological efficacy .
Scientific Research Applications
The compound “Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-” is a member of the urea family, which has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of this compound. The molecular formula is , with a molecular weight of approximately 366.24 g/mol. The structure includes a urea moiety substituted with a 4-bromophenyl group and a 2-phenylethyl group, contributing to its unique properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of urea can exhibit significant anticancer properties. For instance, compounds similar to N-(4-bromophenyl)-N'-(2-phenylethyl)- have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that urea derivatives demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) when modified with halogenated phenyl groups. The bromine substituent enhances lipophilicity, facilitating better cell membrane penetration.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Urea derivatives are known to interact with specific enzymes involved in metabolic pathways.
- Example : Research has shown that certain urea derivatives can inhibit the activity of carbonic anhydrase, an enzyme linked to various physiological processes including respiration and acid-base balance.
Materials Science
Polymer Synthesis
Urea compounds are utilized in synthesizing polymers with specific properties. The incorporation of N-(4-bromophenyl)-N'-(2-phenylethyl)- into polymer matrices can enhance thermal stability and mechanical strength.
- Data Table: Properties of Polymers with Urea Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flexibility |
|---|---|---|---|
| Polyurethane | 200 | 30 | High |
| Epoxy Resins | 180 | 25 | Medium |
| Phenolic Resins | 220 | 35 | Low |
Agricultural Chemistry
Pesticide Formulation
Urea derivatives have potential as active ingredients in pesticide formulations due to their ability to disrupt biological processes in pests.
- Case Study : A recent investigation into the efficacy of urea-based pesticides revealed that N-(4-bromophenyl)-N'-(2-phenylethyl)- exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles. The study highlighted the compound's mode of action, which involves interference with neurotransmitter functions.
Pharmaceutical Development
Drug Delivery Systems
The unique structural characteristics of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability.
- Research Findings : A study explored the use of N-(4-bromophenyl)-N'-(2-phenylethyl)- as a carrier for anticancer drugs, noting improved solubility and targeted delivery to tumor sites.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group undergoes substitution under mild conditions.
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SNAr Mechanism : Reacts with amines (e.g., morpholine, piperidine) in DMA at 120°C with NHVO catalysis to form unsymmetric ureas.
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Yields :
Amine Reagent Product Yield Morpholine 71% Piperidine 60% Dibutylamine 67% -
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates due to improved nucleophilicity stabilization.
Hydrolytic Decomposition
The urea moiety undergoes hydrolysis under acidic or basic conditions (Source ):
Conditions & Outcomes :
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Acidic Hydrolysis (1M HCl, 25°C): Cleaves to 4-bromoaniline and 2-phenylethylamine.
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Basic Hydrolysis (NaOH, 80°C): Produces CO, NH, and substituted amines.
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Rate Constants (PBS, 323 K):
pH (Mh) 2.0 3.7 ± 0.2 7.4 0.9 ± 0.1
Catalytic Functionalization with CO2_22
The compound participates in carbon dioxide fixation under transition-metal catalysis (Source ):
Reaction Protocol :
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Catalyst : NHVO (15 mol%)
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Conditions : 120°C, 48 h, DMA solvent
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Outcome : Forms bis-urea derivatives with 72% isolated yield at gram scale.
Mechanistic Insight :
-
CO inserts into the N–Si bond of intermediates, followed by desilylation.
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Catalyst recycling feasible with <5% efficiency loss over three cycles.
Oxidative and Reductive Transformations
Limited data exists, but analogous ureas show:
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Oxidation (KMnO, HO): Degrades the alkyl chain to carboxylic acids.
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Reduction (LiAlH): Cleaves urea to amines but risks over-reduction of bromophenyl groups (Source ).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily releasing NH and HBr (Source ).
This reactivity profile positions N-(4-bromophenyl)-N'-(2-phenylethyl)urea as a versatile intermediate for synthesizing unsymmetric ureas and investigating CO capture systems. Further studies are needed to elucidate its biological interaction mechanisms and catalytic asymmetric applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Structural Properties
N-(4-Bromophenyl)urea Derivatives
- N-(4-Bromophenyl)urea (): Crystal Structure: Crystallizes in monoclinic space group P2₁ with planar urea and phenyl groups rotated by 47.8°. Hydrogen bonding via N–H⋯O forms layers parallel to the ab-plane, stabilizing the structure . Comparison: The 2-phenylethyl group in the target compound likely increases steric hindrance, reducing crystallinity compared to simpler N-(4-bromophenyl)urea derivatives.
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea ():
- Substituents : Pyridyl group with Cl and CF₃ substituents.
- Impact : The electron-deficient pyridyl ring enhances hydrogen-bond acceptor capacity compared to the 2-phenylethyl group. This may improve binding to biological targets but reduce solubility due to higher lipophilicity .
Anti-Inflammatory Ureas
Halogen-Substituted Analogues
Hydrogen Bonding and Solubility Trends
- N-(4-Fluorophenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea (): Hydrogen Bonding: FT-IR shows strong N–H (3423 cm⁻¹) and C=O (1668 cm⁻¹) stretches, typical of urea derivatives. Comparison: The conjugated propenyl group in this compound may enhance planarity and solubility relative to the non-conjugated 2-phenylethyl group in the target urea .
Enzyme Inhibition Potential
- N-(4-Bromophenyl)maleimide (): Activity: IC₅₀ = 4.37 µM against monoacylglycerol lipase (MGL). In urea derivatives, this group may similarly enhance interactions with enzyme active sites .
Data Tables
Table 1: Structural and Physical Properties of Selected Ureas
Preparation Methods
Catalytic Mechanism and Substrate Design
The oxovanadium(V)-catalyzed reaction between disilylamines and carbon dioxide represents a sustainable route to ureas under ambient pressure. As demonstrated by Okamoto et al., NH$$4$$VO$$3$$ activates CO$$_2$$ for insertion into N–Si bonds of disilylamines, yielding ureas after hydrolysis. For N-(4-bromophenyl)-N'-(2-phenylethyl)-urea, this method requires two distinct disilylamine precursors: N,N-bis(trimethylsilyl)-4-bromoaniline and N,N-bis(trimethylsilyl)-2-phenylethylamine .
In a representative procedure, equimolar disilylamines (0.60 mmol each) react with NH$$4$$VO$$3$$ (8 mol%) in dimethylacetamide (DMA) at 120°C under CO$$_2$$ (balloon pressure) for 15 hours. Acidic workup and chromatographic purification yield the unsymmetric urea. Table 1 summarizes optimized conditions derived from analogous syntheses.
Table 1. Vanadium-Catalyzed Synthesis Parameters
This method avoids stoichiometric dehydrating agents, aligning with green chemistry principles. However, the requirement for disilylamine precursors necessitates additional synthesis steps, potentially limiting scalability.
Sodium Cyanate and Acyl Chloride Method
Two-Step Acyl Isocyanate Route
A patent by Kim et al. outlines urea synthesis from acyl chlorides and sodium cyanate. For the target compound, 4-bromobenzoyl chloride reacts with sodium cyanate (1.2 equiv) in acetonitrile/toluene (1:1) under SnCl$$_4$$ catalysis (5 mol%), generating the acyl isocyanate. Subsequent addition of 2-phenylethylamine (1.0 equiv) affords the urea in 65–75% yield after column chromatography.
Critical Considerations :
- Catalyst Choice : Lewis acids (e.g., SnCl$$_4$$) accelerate isocyanate formation but require anhydrous conditions.
- Side Reactions : Overly vigorous stirring promotes hydrolysis to carbamates, necessitating controlled addition.
Table 3. Cyanate Method Performance Metrics
| Parameter | Effect on Yield |
|---|---|
| SnCl$$_4$$ Loading | 5 mol% optimal; <3 mol% incomplete reaction |
| Solvent Polarity | Acetonitrile enhances cyanate solubility |
| Reaction Time | 8 hours for complete conversion |
Comparative Analysis of Synthetic Methods
Yield and Scalability
Environmental and Practical Considerations
The vanadium method excels in sustainability by utilizing CO$$_2$$ as a C1 source, whereas DPPA and cyanate routes generate stoichiometric byproducts (e.g., imidazole, HCl). Industrial applications may favor the DPPA approach for speed, while academic labs prioritize the vanadium system for mechanistic studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
